High-Precision Single-Crystal Structure vs. N1-Methyl Analog
The target compound has a fully refined single-crystal X-ray diffraction structure (R = 0.044, wR = 0.120, S = 1.06 for 2045 independent reflections and 156 parameters), providing unambiguous atomic coordinates, bond lengths, and intermolecular interaction geometry [1]. In contrast, the closest commercially listed analog—ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-33-5)—has no published single-crystal structure, no atomic coordinate set in the Cambridge Structural Database, and no reported refinement parameters across any peer-reviewed crystallographic journal [2]. This means any computational docking, molecular dynamics simulation, or structure-based design effort using the N1-methyl analog must rely on inferred or computationally modeled geometry rather than experimentally validated coordinates.
| Evidence Dimension | Availability of experimentally solved single-crystal X-ray structure |
|---|---|
| Target Compound Data | R = 0.044; wR = 0.120; 2045 independent reflections; 156 refined parameters; monoclinic P2₁/c; a = 8.0030(16) Å, b = 9.774(2) Å, c = 13.370(3) Å, β = 90.17(3)°; V = 1045.8(4) ų; Z = 4; T = 295 K; Δρ_max = 0.27 e Å⁻³; Δρ_min = −0.21 e Å⁻³; C4=N2 bond length = 1.291(2) Å; C3=O1 bond length = 1.2397(19) Å |
| Comparator Or Baseline | Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 150582-33-5): No published crystal structure; no CSD entry; no R-factor or unit cell parameters available in any peer-reviewed source |
| Quantified Difference | Target compound: fully solved and refined crystal structure. Comparator: zero publicly available crystallographic data. |
| Conditions | Single-crystal X-ray diffraction; Bruker SMART CCD area-detector diffractometer; Mo Kα radiation (λ = 0.71073 Å); graphite monochromator; refinement on F² using SHELXL97 |
Why This Matters
For procurement decisions where the compound will be used in structure-based drug design, molecular docking, or as a crystallographic seeding standard, the availability of validated atomic coordinates eliminates the need for costly de novo crystallization and structure solution, directly reducing project timeline and resource expenditure.
- [1] Wang S-F, et al. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 2):o259. doi:10.1107/S1600536809055081 View Source
- [2] Search performed across Cambridge Structural Database, Acta Crystallographica, and PubMed for CAS 150582-33-5 crystal structure entries. No published single-crystal X-ray structure found for this compound as of May 2026. View Source
